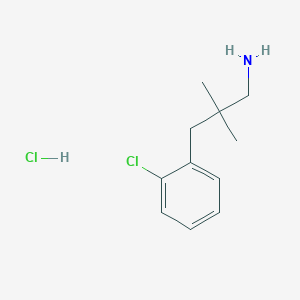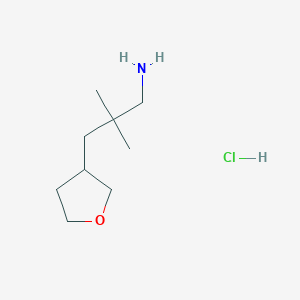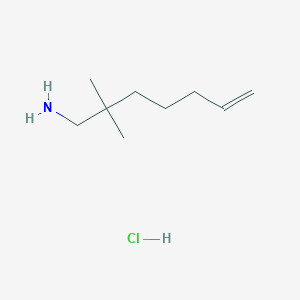![molecular formula C17H21BN2O4 B1485319 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid CAS No. 1450642-63-3](/img/structure/B1485319.png)
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid
Descripción general
Descripción
The compound “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid” is a complex organic molecule. It contains a boronic ester group (4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl), a pyrazole group (pyrazol-1-ylmethyl), and a benzoic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of a boronic ester, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This could be coupled with a pyrazole derivative and a benzoic acid derivative through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The boronic ester group would likely contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boronic ester group could participate in Suzuki-Miyaura cross-coupling reactions . The pyrazole group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the boronic ester group could potentially make the compound relatively stable under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Recent studies have highlighted the importance of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings, which are crucial for further chemical transformations. For instance, researchers have developed methods to synthesize and characterize molecules like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, highlighting their structural and electronic properties through techniques such as FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and DFT studies (Huang et al., 2021), (Yang et al., 2021).
Medicinal Chemistry Applications
The compound has also found applications in the development of new medicinal agents. For example, a study on the synthesis of heterocyclic ring-containing benzoic acid derivatives demonstrated the compound's role in evaluating binding affinity and antagonism against all-trans-retinoic acid, using human promyelocytic leukemia cells. This suggests its potential utility in designing novel therapeutic agents (Yoshimura et al., 1995).
Advanced Materials Development
Moreover, the compound's boronic ester functionality is instrumental in the field of material science, where it has been used in the synthesis of conjugated polymers. These polymers, prepared via Suzuki coupling reactions, exhibit properties such as high luminescence, suggesting their applicability in optoelectronic devices (Zhu et al., 2007).
Biological Studies
Additionally, compounds bearing the dioxaborolan-2-yl group have been utilized in biological studies, such as in the development of fluorescent probes for detecting cellular and molecular processes. A study described the synthesis of a boronic ester-based fluorescent prochelator that responds to hydrogen peroxide and metal ions by decreasing fluorescence, demonstrating the compound's utility in biological imaging and detection (Hyman & Franz, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O4/c1-16(2)17(3,4)24-18(23-16)14-9-19-20(11-14)10-12-6-5-7-13(8-12)15(21)22/h5-9,11H,10H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFLVEUMSFMUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-{1-[(diethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485236.png)
![3-[4-(1-aminoethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1485237.png)

![3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485242.png)
![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485243.png)
![{3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485244.png)
![4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485248.png)
![(2E)-3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485249.png)
amine hydrochloride](/img/structure/B1485250.png)


amine hydrochloride](/img/structure/B1485253.png)
amine hydrochloride](/img/structure/B1485254.png)
